4-bromo-2-methyl-3-nitrophenol
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Overview
Description
4-Bromo-2-methyl-3-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 . It is characterized by a yellow to orange crystalline or powdery appearance and has a melting point of approximately 137-140°C . This compound is often used as an intermediate in the synthesis of dyes and pesticides .
Preparation Methods
The synthesis of 4-bromo-2-methyl-3-nitrophenol typically involves a multi-step process:
Bromination: Under alkaline conditions, 3-methyl-4-iodophenol is converted to 3-methyl-4-bromophenol using methyl bromide.
Nitration: The brominated compound is then nitrated in the presence of nitric acid to obtain this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2-methyl-3-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the position of further substitutions on the aromatic ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The phenolic group can undergo oxidation to form quinones.
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed include amines, quinones, and various substituted aromatic compounds .
Scientific Research Applications
4-Bromo-2-methyl-3-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-3-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and phenolic groups can engage in electrophilic and nucleophilic substitutions . These interactions can affect enzyme activity and cellular pathways, making it a useful compound in biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-bromo-2-methyl-3-nitrophenol include:
2-Bromo-4-nitrophenol: Similar structure but different substitution pattern.
4-Bromo-3-methyl-2-nitrophenol: Another isomer with different properties.
4-Hydroxy-3-bromonitrobenzene: Similar functional groups but different arrangement.
What sets this compound apart is its unique combination of bromine, methyl, and nitro groups, which confer specific reactivity and applications .
Properties
IUPAC Name |
4-bromo-2-methyl-3-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(10)3-2-5(8)7(4)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUAHWVYMXDBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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